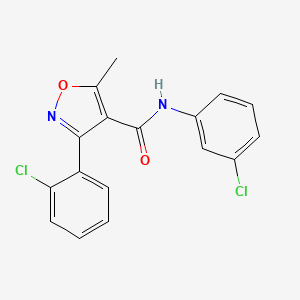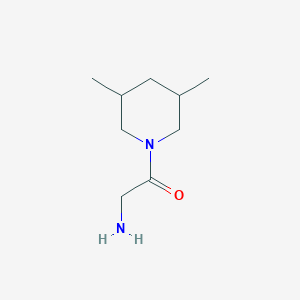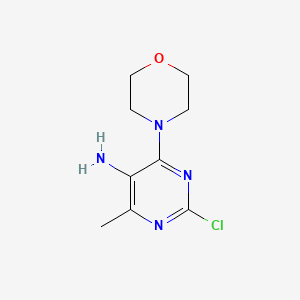
5-Pyrimidinamine, 2-chloro-4-methyl-6-(4-morpholinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pyrimidinamine, 2-chloro-4-methyl-6-(4-morpholinyl)- is a heterocyclic organic compound with a pyrimidine ring structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a morpholine ring, makes it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinamine, 2-chloro-4-methyl-6-(4-morpholinyl)- typically involves the reaction of 2-chloro-4-methyl-6-(4-morpholinyl)pyrimidine with appropriate reagents under controlled conditions. One common method includes the use of chlorinating agents to introduce the chlorine atom at the 2-position of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
5-Pyrimidinamine, 2-chloro-4-methyl-6-(4-morpholinyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-Pyrimidinamine, 2-chloro-4-methyl-6-(4-morpholinyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Pyrimidinamine, 2-chloro-4-methyl-6-(4-morpholinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar in structure but lacks the morpholine ring.
2-Chloro-4-methyl-5-pyrimidinamine: Another related compound with slight structural differences.
Uniqueness
The presence of the morpholine ring in 5-Pyrimidinamine, 2-chloro-4-methyl-6-(4-morpholinyl)- distinguishes it from other similar compounds. This structural feature can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
890094-29-8 |
|---|---|
Formule moléculaire |
C9H13ClN4O |
Poids moléculaire |
228.68 g/mol |
Nom IUPAC |
2-chloro-4-methyl-6-morpholin-4-ylpyrimidin-5-amine |
InChI |
InChI=1S/C9H13ClN4O/c1-6-7(11)8(13-9(10)12-6)14-2-4-15-5-3-14/h2-5,11H2,1H3 |
Clé InChI |
KXLKCFIONLTQLC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)Cl)N2CCOCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


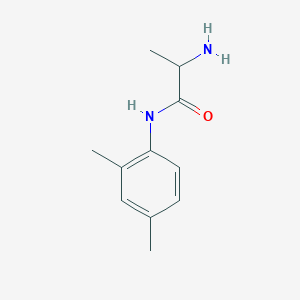
![2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide](/img/structure/B12120669.png)
![2-amino-N,1-bis(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120672.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-chlorophenoxy)acetamide](/img/structure/B12120674.png)

![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide](/img/structure/B12120696.png)
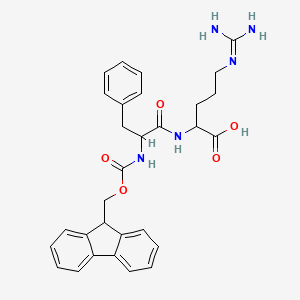

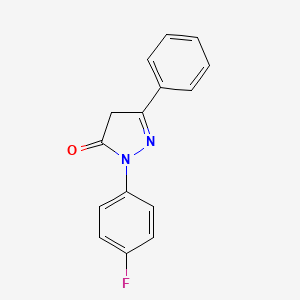
![2-[(4-benzylpiperazin-1-yl)carbonyl]-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B12120720.png)
